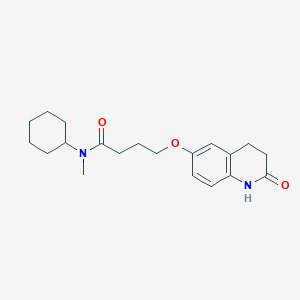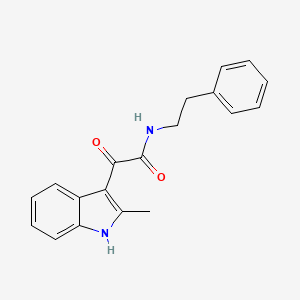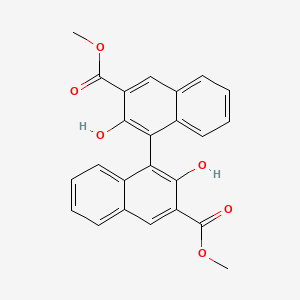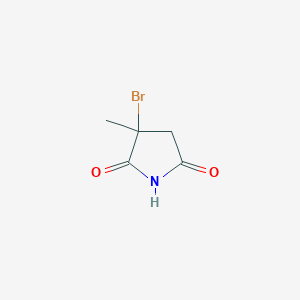
3-Bromo-3-methyl-pyrrolidine-2,5-dione
Übersicht
Beschreibung
3-Bromo-3-methyl-pyrrolidine-2,5-dione is a heterocyclic organic compound with the molecular formula C5H6BrNO2 It is characterized by a five-membered pyrrolidine ring substituted with a bromine atom and a methyl group at the third position, and two keto groups at the second and fifth positions
Wirkmechanismus
Mode of Action
The compound interacts with its targets through the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring’s non-planarity, a phenomenon called “pseudorotation”, allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . This interaction leads to changes in the target proteins’ structure and function .
Biochemical Pathways
The compound affects the biochemical pathways involving carbonic anhydrases. These enzymes are involved in maintaining pH and fluid balance in the body . The compound’s interaction with these enzymes can lead to changes in these pathways, potentially affecting physiological processes such as vision .
Pharmacokinetics
The compound’s pyrrolidine ring structure may influence its adme (absorption, distribution, metabolism, and excretion) properties . The ring’s non-planarity and sp3-hybridization could potentially enhance the compound’s bioavailability .
Result of Action
The compound’s interaction with carbonic anhydrase isoenzymes can lead to their inhibition . This inhibition can disrupt the enzymes’ role in maintaining pH and fluid balance, potentially leading to physiological effects . .
Action Environment
The action, efficacy, and stability of 3-Bromo-3-methyl-pyrrolidine-2,5-dione can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other molecules, and the temperature . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3-methyl-pyrrolidine-2,5-dione typically involves the bromination of 3-methyl-pyrrolidine-2,5-dione. One common method is the reaction of 3-methyl-pyrrolidine-2,5-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the third position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and bromine concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 3-methyl-pyrrolidine-2,5-dione by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of 3-azido-3-methyl-pyrrolidine-2,5-dione or 3-thiocyanato-3-methyl-pyrrolidine-2,5-dione.
Reduction: Formation of 3-methyl-pyrrolidine-2,5-dione.
Oxidation: Formation of this compound carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-Bromo-3-methyl-pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-3-methyl-pyrrolidine-2,5-dione
- 3-Iodo-3-methyl-pyrrolidine-2,5-dione
- 3-Fluoro-3-methyl-pyrrolidine-2,5-dione
Comparison: 3-Bromo-3-methyl-pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets. This makes this compound a valuable compound for specific applications where such properties are desired.
Eigenschaften
IUPAC Name |
3-bromo-3-methylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-5(6)2-3(8)7-4(5)9/h2H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZHFIWYQMVPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69636-52-8 | |
| Record name | 3-bromo-3-methylpyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


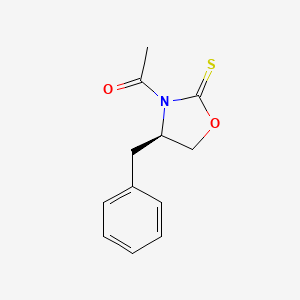
![2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol](/img/structure/B3279577.png)
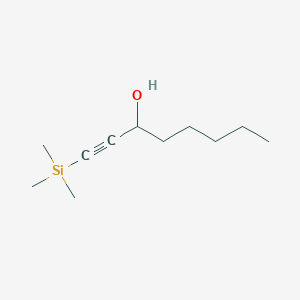

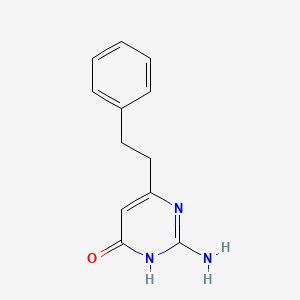
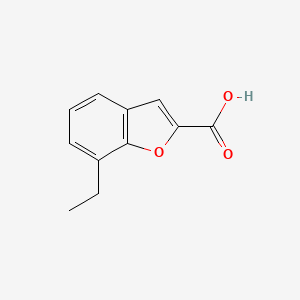
![1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine](/img/structure/B3279611.png)

